4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Description
This compound is a structurally complex molecule featuring a central thiazole ring fused with a benzonitrile group and a substituted butan-2-yl chain. The stereochemistry at the C3 position (R-configuration) and the presence of a 2,4-difluorophenyl moiety, a hydroxyl group, and a 1,2,4-triazole ring are critical to its physicochemical and biological properties .
Properties
Molecular Formula |
C22H17F2N5OS |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14?,22-/m1/s1 |
InChI Key |
OPAHEYNNJWPQPX-PSRIUPCASA-N |
Isomeric SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Epoxidation and Ring-Opening
The ACS publication details a stereocontrolled approach using Sharpless asymmetric epoxidation:
Step 1 :
$$ \text{2-(2,4-Difluorophenyl)glycidol} + \text{MeMgBr} \xrightarrow{\text{THF, -78°C}} \text{(2R,3S)-4-chloro-3-(2,4-difluorophenyl)-3-((trimethylsilyl)oxy)butan-2-ol} $$
Yield: 77%
Step 2 :
Epoxide ring-opening with 1,2,4-triazole under phase-transfer conditions:
$$ \text{Epoxide intermediate} + \text{1H-1,2,4-triazole} \xrightarrow{\text{TBAB, NaOH, 55°C}} \text{(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-ol} $$
Diastereomeric ratio: 86:14 (R,R vs R,S)
Alternative Metal-Mediated Coupling
CN108473443A discloses a nickel-catalyzed cross-coupling:
| Parameter | Value |
|---|---|
| Catalyst | NiCl₂(dppf) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 80°C |
| Yield | 68% |
This method circumvents epimerization risks but requires rigorous oxygen exclusion.
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
PMC3007991 demonstrates thiazole formation via condensation:
$$ \text{4-Cyanobenzaldehyde} + \text{thioamide precursor} \xrightarrow{\text{EtOH, Δ}} \text{4-(thiazol-4-yl)benzonitrile} $$
Optimized Conditions :
Palladium-Catalyzed Cross-Coupling
WO2017087619A1 utilizes Suzuki-Miyaura coupling for late-stage diversification:
$$ \text{4-Bromobenzonitrile} + \text{thiazole boronic ester} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{4-(thiazol-4-yl)benzonitrile} $$
| Parameter | Value |
|---|---|
| Catalyst loading | 2 mol% |
| Solvent | Dioxane/H₂O (3:1) |
| Temperature | 90°C |
| Yield | 89% |
Final Convergent Coupling
Mitsunobu Reaction for Stereoretention
WO2017087619A1 employs Mitsunobu conditions to link thiazole and sidechain:
$$ \text{4-(thiazol-4-yl)benzonitrile} + \text{(3R)-alcohol intermediate} \xrightarrow{\text{DIAD, PPh₃, THF}} \text{Target compound} $$
Critical Parameters :
Reductive Amination Alternative
PMC4897268 suggests a low-temperature imine formation:
$$ \text{Thiazole aldehyde} + \text{(3R)-amine intermediate} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target compound} $$
Limitations:
Stereochemical Control and Analysis
Chiral HPLC Resolution
The ACS method achieves enantiopurity via Daicel CHIRALPAK IC-3 column:
| Condition | Value |
|---|---|
| Mobile phase | Hexane/EtOH (80:20) |
| Flow rate | 1.0 mL/min |
| Retention times | 11.4 min (R), 18.4 min (S) |
X-ray Crystallographic Validation
PMC3007991 confirms absolute configuration through single-crystal analysis:
- Dihedral angles between aromatic rings: 52.54° (phenyl/thiazole)
- Hydrogen bonding network stabilizes (R)-configuration
Comparative Method Evaluation
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Mitsunobu | 74 | >99 | Stereoretention |
| Reductive Amin | 58 | 95 | Mild conditions |
| Epoxide Opening | 77 | 86 | Scalable |
Industrial-Scale Considerations
Patent WO2017087619A1 details kilogram-scale production:
- Telescoped 3-step sequence without intermediate isolation
- Cost-saving through solvent recycling (THF recovery >90%)
- Purity specifications: HPLC >99.5%, residual Pd <10 ppm
Chemical Reactions Analysis
Types of Reactions
4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile":
Related Compounds and Their Applications
- Voriconazole (VN) Derivatives: One search result discusses a voriconazole (VN) derivative, 6-[(2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde (VN-CHO). Voriconazole is an antifungal drug used to treat various fungal infections . The VN-CHO derivative was obtained through a photoredox-catalyzed hydroxymethylation of VN, followed by oxidation .
- 4-(2-((2R,3R)-Rel-3-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile: This compound is listed with the CAS No. 1286730-05-9 .
- 4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile: This compound is also referenced in the search results .
Potential Research Areas
- Antidiabetic Properties: Plant genetic resources are being explored for their potential antidiabetic properties .
- Medicinal Plants: Research on medicinal plants is increasing, with the aim of integrating traditional medicine into modern healthcare .
- Drug Development: Medicinal plants have provided precursors for synthesizing novel compounds with medicinal properties .
- Antifungal Drug Development: Voriconazole derivatives are being studied, which could lead to new antifungal drug development .
Mechanism of Action
The compound exerts its effects primarily through inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. The molecular targets include the fungal CYP51 enzyme, and the pathways involved are those related to ergosterol biosynthesis .
Comparison with Similar Compounds
Structural Analogs with Thiazole-Benzonitrile Cores
The compound shares structural homology with derivatives reported in and . For example, 4-{2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile () replaces the triazole and hydroxyl groups with a pyrazole ring and lacks stereochemical complexity. This substitution reduces hydrogen-bonding capacity and may diminish target affinity . Similarly, 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () features a dihydropyrazole-triazole hybrid but omits the benzonitrile group, likely altering solubility and bioavailability .
Table 1: Key Structural Differences
Triazole-Containing Derivatives
The 1,2,4-triazole group in the target compound is a hallmark of antifungal agents like fluconazole. N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide () shares the triazole and difluorophenyl motifs but replaces the thiazole-benzonitrile core with a propanamide chain, which may reduce metabolic stability .
Table 2: Triazole Derivatives Comparison
Substituent Effects on Bioactivity
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ’s benzimidazole derivatives) .
- Hydroxyl Group: The stereospecific hydroxyl group (3R-configuration) may improve binding to cytochrome P450 enzymes, a trait absent in ’s thiazolidinone derivatives .
- Benzonitrile vs.
Biological Activity
The compound 4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile is a complex organic molecule that incorporates a triazole moiety, which is known for its significant biological activities. This article delves into the biological activity of this compound, focusing on its antifungal properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 437.47 g/mol. The structural complexity includes a benzonitrile group and a thiazole ring, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H17F2N5OS |
| Molecular Weight | 437.47 g/mol |
| CAS Number | 1286730-05-9 |
Antifungal Activity
Recent studies highlight the antifungal potential of 1,2,4-triazole derivatives, including the compound . The triazole ring is crucial for its antifungal efficacy due to its ability to inhibit ergosterol synthesis in fungal cell membranes.
- Mechanism of Action : The compound likely acts by inhibiting enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to increased permeability and ultimately cell death.
- Comparative Efficacy : In comparative studies, triazole derivatives have shown potent activity against various fungal pathogens. For instance, compounds similar to the one discussed have demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungals like fluconazole .
Case Studies
A notable case study involved testing the compound against Candida albicans, where it exhibited an MIC of 0.0156 μg/mL—16 times more potent than fluconazole . Additionally, broader spectrum activity was observed against other pathogens such as Cryptococcus neoformans and Trichophyton rubrum.
Structure-Activity Relationship (SAR)
The structure-activity relationship for triazole derivatives indicates that modifications at specific positions can enhance antifungal activity.
| Modification | Effect on Activity |
|---|---|
| Substituents on Thiazole | Enhanced potency against fungi |
| Hydroxyl groups | Increased solubility and activity |
Research indicates that electron-donating groups at strategic positions on the triazole or thiazole rings significantly enhance antifungal efficacy .
Research Findings
Recent literature reviews have compiled extensive data on the biological activities of triazoles, emphasizing their role as promising antifungal agents. For example:
- A review highlighted that certain triazole derivatives exhibited broad-spectrum antifungal activity with MIC values ranging from 0.00097 to 0.0156 μg/mL against multiple fungal strains .
- Another study detailed the synthesis and evaluation of new triazole compounds, confirming their potential as effective fungicides due to their unique structural features .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile, and how does stereochemistry influence the process?
- Methodological Answer : The synthesis typically involves multi-step reactions, including electrophilic substitution and thiazole ring formation. A critical step is the stereoselective introduction of the (3R)-3-hydroxy group, which requires chiral catalysts or enzymatic resolution to ensure enantiomeric purity. For example, similar triazole-containing compounds (e.g., ) use controlled reaction conditions (e.g., low-temperature nucleophilic substitution) to preserve stereochemistry. Analytical techniques like chiral HPLC or X-ray crystallography are essential for verifying configuration .
Q. How can structural elucidation be performed to confirm the presence of the thiazole and triazole moieties in this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D COSY/HSQC) to identify proton environments and heterocyclic connectivity. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects functional groups like nitriles (-C≡N). For crystallographic confirmation, single-crystal X-ray diffraction (as in ) resolves spatial arrangements of the thiazole and triazole rings .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for antifungal targets, given structural similarity to triazole antifungals in ). Use microbial growth inhibition assays (MIC determination) for antimicrobial screening. Cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity. Include positive controls like fluconazole for benchmarking .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the compound’s 3D structure and identify reactive sites. Molecular docking (AutoDock Vina, Schrödinger Suite) into CYP450 active sites (e.g., CYP51 for antifungals) evaluates binding affinity and orientation. Compare results with experimental IC₅₀ values from enzyme inhibition assays to validate predictions (see for analogous triazole-docking workflows) .
Q. What strategies resolve contradictions in solubility data between experimental measurements and computational predictions?
- Methodological Answer : Cross-validate solubility using orthogonal methods: experimental (HPLC solubility assays in PBS/DMSO) vs. computational (COSMO-RS or Hansen solubility parameters). Adjust computational models by incorporating solvent effects (e.g., dielectric constant) and polymorphic forms. For discrepancies, investigate aggregation or ionization states via dynamic light scattering (DLS) or pH-solubility profiling .
Q. How can isotopic labeling (e.g., ¹⁸O, ²H) track metabolic pathways of this compound in hepatic microsomes?
- Methodological Answer : Synthesize deuterated analogs at metabolically labile sites (e.g., hydroxyl or triazole groups). Incubate with liver microsomes and NADPH cofactors, then analyze metabolites via LC-MS/MS. Use ¹⁸O-labeling to trace oxidative metabolites. Compare with in silico metabolite prediction tools (Meteor, GLORY) to identify major Phase I/II pathways (as in for related nitrile-containing metabolites) .
Q. What experimental designs optimize the compound’s stability under physiological pH conditions?
- Methodological Answer : Conduct forced degradation studies (pH 1–9 buffers at 37°C) monitored by HPLC-UV. Identify degradation products (e.g., hydrolysis of nitrile to amide) and kinetics (Arrhenius plots). Stabilize via formulation strategies: cyclodextrin encapsulation (for hydroxyl group protection) or co-solvents (PEG-400) to enhance shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
